1,2-Difluoro-4-difluoromethoxy-5-(trifluoromethylthio)benzene
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Overview
Description
1,2-Difluoro-4-difluoromethoxy-5-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C8H3F7OS. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its distinct reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-4-difluoromethoxy-5-(trifluoromethylthio)benzene typically involves the introduction of fluorine atoms onto a benzene ring through electrophilic aromatic substitution reactions. One common method includes the reaction of a difluoromethoxybenzene derivative with a trifluoromethylthiolating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes halogenation, methoxylation, and thiolation steps, each requiring specific reaction conditions to achieve high yields and purity. The final product is purified through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-4-difluoromethoxy-5-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol or a simpler alkylthio group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alkylthio derivatives.
Substitution: Amino or alkoxy-substituted benzene derivatives.
Scientific Research Applications
1,2-Difluoro-4-difluoromethoxy-5-(trifluoromethylthio)benzene is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: In the study of enzyme inhibition and protein-ligand interactions due to its unique electronic properties.
Industry: Used in the production of specialty chemicals and materials with specific fluorinated functionalities.
Mechanism of Action
The mechanism by which 1,2-Difluoro-4-difluoromethoxy-5-(trifluoromethylthio)benzene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The presence of multiple fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Difluoro-4-methoxybenzene
- 1,2-Difluoro-4-(trifluoromethylthio)benzene
- 1,2-Difluoro-4-difluoromethoxybenzene
Uniqueness
1,2-Difluoro-4-difluoromethoxy-5-(trifluoromethylthio)benzene is unique due to the combination of difluoromethoxy and trifluoromethylthio groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. The presence of multiple fluorine atoms also enhances its chemical stability and reactivity compared to similar compounds.
Biological Activity
1,2-Difluoro-4-difluoromethoxy-5-(trifluoromethylthio)benzene is a highly fluorinated aromatic compound with significant potential in medicinal chemistry and drug development. Its unique molecular structure, characterized by multiple fluorine substituents and a trifluoromethylthio group, influences its biological activity and interaction with various biomolecules.
- Molecular Formula : C₈H₃F₇OS
- Molecular Weight : 280.16 g/mol
- Structure : The compound features a benzene ring with two fluorine atoms at the 1 and 2 positions, a difluoromethoxy group at the 4 position, and a trifluoromethylthio group at the 5 position. This arrangement enhances its stability and reactivity due to the electron-withdrawing effects of fluorine atoms .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of multiple fluorine atoms increases the compound's binding affinity, potentially modulating various biological pathways. This interaction is crucial for its application in therapeutic contexts, particularly in targeting metabolic pathways in cancer cells.
In Vitro Studies
Recent studies have explored the compound's effects on cancer cell lines, particularly focusing on its role as an oxidative phosphorylation (OXPHOS) inhibitor. Inhibition of OXPHOS is a promising strategy for treating cancers that rely heavily on aerobic metabolism. Preliminary findings suggest that the compound may exhibit cytotoxic effects on tumor cells by disrupting ATP production through mitochondrial inhibition.
Compound | IC50 (µM) | Cell Line | Mechanism |
---|---|---|---|
This compound | TBD | UM16 (pancreatic cancer) | OXPHOS inhibition |
Benzene-1,4-disulfonamide | 0.58 | UM16 | Complex I inhibition |
These results indicate that further optimization of this compound could yield effective OXPHOS inhibitors for cancer therapy .
Case Studies
A case study involving structurally similar fluorinated compounds highlighted the potential of these derivatives in modulating hexokinase activity, a key enzyme in glycolysis. The study found that halogenated derivatives exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts, suggesting that fluorination significantly impacts biological activity.
Applications in Medicinal Chemistry
This compound shows promise as a lead compound for developing new therapeutic agents targeting metabolic pathways in cancer treatment. Its unique structure allows for modifications that could enhance selectivity and potency against specific cancer types.
Properties
Molecular Formula |
C8H3F7OS |
---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
1-(difluoromethoxy)-4,5-difluoro-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3F7OS/c9-3-1-5(16-7(11)12)6(2-4(3)10)17-8(13,14)15/h1-2,7H |
InChI Key |
OBRMDVIEDYMAHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)SC(F)(F)F)OC(F)F |
Origin of Product |
United States |
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